molecular formula C11H9Cl2NO2 B14313072 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione CAS No. 108640-68-2

1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B14313072
CAS No.: 108640-68-2
M. Wt: 258.10 g/mol
InChI Key: AVGCMUZRWAFKPB-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H9Cl2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two chlorine atoms on the phenyl ring and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine-2,5-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the pyrrolidine-2,5-dione moiety. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. Additionally, it may interact with receptors in the central nervous system, leading to potential neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Contains an indole ring instead of a pyrrolidine ring.

Uniqueness

1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine-2,5-dione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

108640-68-2

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H9Cl2NO2/c12-8-2-1-7(5-9(8)13)6-14-10(15)3-4-11(14)16/h1-2,5H,3-4,6H2

InChI Key

AVGCMUZRWAFKPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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